molecular formula C20H21N3O3S B2431460 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034345-57-6

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2431460
CAS No.: 2034345-57-6
M. Wt: 383.47
InChI Key: ULJJRWUWQDHJIT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxybenzyl group, a thiophenyl-pyridinyl moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxybenzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, is subjected to a reductive amination reaction with an appropriate amine to form the dimethoxybenzyl intermediate.

    Synthesis of the Thiophenyl-Pyridinyl Intermediate: The thiophen-3-yl and pyridin-3-yl groups are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the thiophenyl-pyridinyl intermediate.

    Coupling of Intermediates: The dimethoxybenzyl intermediate and the thiophenyl-pyridinyl intermediate are then coupled using a urea-forming reaction, typically involving the use of a carbodiimide reagent such as N,N’-diisopropylcarbodiimide (DIC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridinyl positions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophenyl group, which may affect its chemical and biological properties.

    1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea: Contains a thiophen-2-yl group instead of thiophen-3-yl, which may influence its reactivity and interactions.

    1-(3,4-Dimethoxybenzyl)-3-((2-(furan-3-yl)pyridin-3-yl)methyl)urea: Replaces the thiophenyl group with a furan group, potentially altering its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(10-18(17)26-2)11-22-20(24)23-12-15-4-3-8-21-19(15)16-7-9-27-13-16/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJJRWUWQDHJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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